(1S)-1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine
Description
(1S)-1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine is a chiral amine derivative featuring a cyclopentyloxy-substituted phenyl ring and a trifluoroethylamine backbone.
Properties
Molecular Formula |
C13H16F3NO |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
(1S)-1-(3-cyclopentyloxyphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)12(17)9-4-3-7-11(8-9)18-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6,17H2/t12-/m0/s1 |
InChI Key |
ITFQKYCUFCHUQG-LBPRGKRZSA-N |
Isomeric SMILES |
C1CCC(C1)OC2=CC=CC(=C2)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(C(F)(F)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share core structural features with the target molecule, differing in substituents or stereochemistry:
(1S)-1-(3,4-Difluorophenyl)-2,2,2-Trifluoroethylamine (CAS 1212973-13-1)
- Molecular Formula : C₈H₆F₅N
- Molecular Weight : 211.13 g/mol
- Key Features: Replaces the 3-cyclopentyloxy group with 3,4-difluorophenyl. Fluorine atoms enhance electronegativity and may influence receptor binding affinity. This compound is explicitly documented in literature and commercial databases, with noted applications in drug discovery .
(1S)-1-Cyclohexyl-2,2,2-Trifluoroethylamine
- Molecular Formula : C₈H₁₄F₃N
- Molecular Weight : 181.20 g/mol
- Key Features : Substitutes the phenyl ring with a cyclohexyl group, reducing aromaticity but increasing lipophilicity. This analog is available from chemical suppliers (e.g., ChemBK) and serves as a precursor in asymmetric synthesis .
2,2,2-Trifluoroethylamine (CAS 753-90-2)
- Molecular Formula : C₂H₄F₃N
- Molecular Weight : 111.05 g/mol
- Key Features: A simpler, non-chiral analog lacking the aryl substituent. It is highly volatile (bp 37–38°C) and used as a building block for more complex fluorinated amines .
Functional Group Impact
- Cyclopentyloxy vs. However, fluorine atoms in the latter may enhance electrostatic interactions with target proteins .
- Chirality : The (1S)-configuration is shared across analogs, suggesting enantioselective synthesis protocols (e.g., chiral resolution or asymmetric catalysis) are critical for activity .
Research and Patent Landscape
- Patent Activity : European patents (e.g., EP 1,763,351 B9) describe methods for synthesizing trifluoroethylamine derivatives, emphasizing coupling reactions with aryl or cycloalkyl groups. These methods likely apply to the target compound .
Q & A
Q. What are the recommended protocols for synthesizing (1S)-1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine with high enantiomeric purity?
To achieve high enantiomeric purity, asymmetric synthesis using chiral catalysts (e.g., enantioselective hydrogenation) or resolution techniques (e.g., diastereomeric salt formation) is recommended. For example, structurally similar chiral amines like (1R)-1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethylamine are synthesized using chiral auxiliaries or catalysts under controlled reaction conditions (e.g., low temperature, inert atmosphere) to minimize racemization . Solvent choice (e.g., ethanol or dichloromethane) and base selection (e.g., triethylamine) are critical for optimizing yield and stereochemical outcomes .
Q. How can researchers characterize the enantiomeric purity of this compound?
Enantiomeric purity is typically assessed using chiral HPLC with columns such as Chiralpak® IA/IB or Daicel® AD-H, paired with UV/Vis or polarimetric detection. Alternatively, nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can differentiate enantiomers. For instance, analogous compounds like (1S)-1-(3,4-dimethylphenyl)-2,2,2-trifluoroethylamine were analyzed using these methods to confirm >98% enantiomeric excess .
Q. What are the key spectroscopic techniques for structural confirmation?
- NMR : ¹H/¹³C NMR to verify the cyclopentyloxy phenyl group and trifluoroethylamine backbone.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₃H₁₆F₃NO).
- Infrared (IR) Spectroscopy : Identify characteristic stretches (e.g., C-F at 1100–1250 cm⁻¹, N-H at 3300–3500 cm⁻¹).
Refer to Safety Data Sheets (SDS) for handling guidelines, as seen in similar compounds requiring anhydrous conditions .
Advanced Research Questions
Q. What strategies mitigate racemization during the synthesis of this chiral amine?
Racemization can be minimized by:
- Conducting reactions at low temperatures (<0°C) to reduce kinetic energy-driven stereochemical scrambling.
- Using non-polar solvents (e.g., hexane) to stabilize transition states.
- Employing protecting groups for the amine (e.g., Boc or Fmoc) during functionalization steps.
For example, thiourea derivatives of chiral amines were stabilized using such methods to retain configuration .
Q. How can computational modeling predict the biological activity of this compound?
Molecular docking (e.g., AutoDock Vina, Discovery Studio) can simulate interactions with target enzymes or receptors. For instance, studies on structurally related trifluoroethylamines used docking to predict binding affinities for serotonin receptors or monoamine oxidases. Kinetic assays (e.g., IC₅₀ determination) further validate these predictions . Density Functional Theory (DFT) calculations can also optimize the compound’s geometry for target engagement .
Q. What experimental design challenges arise in analyzing degradation products under varying pH conditions?
Degradation studies require:
- Stability-Indicating Methods : Use LC-MS with C18 columns to separate degradation products (e.g., hydrolyzed cyclopentyloxy groups).
- pH Control : Buffer solutions (pH 1–13) to simulate physiological and extreme conditions.
- Sample Stabilization : Continuous cooling (4°C) to slow organic degradation, as seen in wastewater matrix studies .
Q. How can reaction yields be optimized when introducing the cyclopentyloxy group?
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions, as used in aryl ether syntheses.
- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
For example, similar protocols achieved >80% yields for trifluoroethylamine derivatives .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activity data?
- Reproducibility Checks : Validate assays (e.g., enzyme inhibition) across multiple labs.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
- Structural Confirmation : Re-analyze compound purity via XRD or HPLC to rule out batch variability.
Studies on enzyme inhibitors like 1-(5-chlorobiphenyl-2-yl)-2,2,2-trifluoroethanone highlighted batch-dependent activity shifts .
Safety and Handling
Q. What precautions are necessary for handling this hygroscopic compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
